Bis(m-cresyl) p-Cresyl Phosphate chemical structure and properties
Bis(m-cresyl) p-Cresyl Phosphate chemical structure and properties
Structural Characterization, Toxicological Mechanisms, and Analytical Protocols
Executive Summary
Bis(m-cresyl) p-cresyl phosphate (BmCpCP) is a specific triaryl phosphate isomer found within the broader class of Tricresyl Phosphates (TCPs). While TCP mixtures are ubiquitous as flame retardants and anti-wear additives in aviation lubricants, their safety profile is dictated entirely by isomeric composition.
Unlike the notorious ortho-cresyl isomers, which induce Organophosphate-Induced Delayed Neuropathy (OPIDN), BmCpCP represents a "mixed" isomer (two meta rings, one para ring) that lacks the structural prerequisite for neurotoxic activation. This guide provides a definitive technical analysis of BmCpCP, focusing on its structural inability to form saligenin cyclic adducts, its metabolic fate, and the GC-MS protocols required to distinguish it from toxic congeners.
Part 1: Chemical Identity & Structural Analysis[1]
BmCpCP is an organophosphate ester derived from the reaction of phosphorus oxychloride with a specific stoichiometric mixture of meta-cresol and para-cresol.
1.1 Chemical Nomenclature and Identification[1][2]
-
IUPAC Name: Bis(3-methylphenyl) 4-methylphenyl phosphate
-
Common Name: Bis(m-cresyl) p-cresyl phosphate
-
CAS Number (Specific Isomer): 136868-91-2 (Note: Often regulated under the generic TCP CAS 1330-78-5)
-
Molecular Formula: C₂₁H₂₁O₄P[3]
-
Molecular Weight: 368.37 g/mol
-
SMILES: Cc1cccc(c1)OP(=O)(Oc2cccc(C)c2)Oc3ccc(C)cc3
1.2 Structural Geometry
The molecule consists of a central phosphorus atom tetrahedrally bonded to one oxo group (=O) and three phenoxy groups.
-
Ligand Arrangement: Two phenoxy rings are substituted at the meta (3-) position; one is substituted at the para (4-) position.
-
Steric Implications: The absence of substitution at the ortho (2-) position is the critical determinant of its toxicological profile. The methyl groups in the meta and para positions are sterically distant from the phosphate ester linkage, preventing the intramolecular cyclization reactions observed in toxic isomers.
Part 2: Physicochemical Properties[2][5][6]
The following data represents the properties of the purified isomer. In industrial applications, these values often merge with the bulk properties of TCP mixtures.
| Property | Value / Description | Relevance |
| Physical State | Viscous, colorless to pale yellow liquid | Handling/Dosing |
| Boiling Point | ~410°C (at 760 mmHg) | High thermal stability for engine lubricants |
| LogP (Octanol/Water) | 4.9 – 5.1 (Estimated) | High lipophilicity; potential for bioaccumulation |
| Water Solubility | < 0.1 mg/L (Insoluble) | Environmental persistence; requires organic solvents for extraction |
| Vapor Pressure | < 1.0 x 10⁻⁶ mmHg at 25°C | Low volatility, but relevant in "fume events" (aerosolization) |
| Flash Point | > 230°C | Flame retardant efficacy |
Part 3: Toxicological Mechanisms & Metabolic Activation
Expert Insight: The toxicity of organophosphates is rarely intrinsic to the parent molecule; it is a consequence of metabolic activation. Understanding the divergence between BmCpCP and ortho-containing isomers is essential for safety assessments.
3.1 The "Ortho-Effect" vs. BmCpCP
The neurotoxicity of TCPs (specifically OPIDN) requires the formation of a Saligenin Cyclic Phosphate .
-
Toxic Pathway (Ortho-isomers): Cytochrome P450 hydroxylates an ortho-methyl group. Because of its proximity to the phosphate oxygen, this hydroxyl group attacks the phosphorus, displacing a cresyl group and forming a stable cyclic metabolite (CBDP). This metabolite irreversibly inhibits Neuropathy Target Esterase (NTE).
-
Non-Toxic Pathway (BmCpCP): BmCpCP contains only meta and para methyl groups. Hydroxylation occurs, but the resulting alcohol is too distant to cyclize with the phosphorus center. Consequently, the molecule is conjugated (glucuronidation) and excreted rather than bioactivated.
3.2 Metabolic Pathway Visualization
The following diagram contrasts the bioactivation of toxic ortho-isomers against the detoxification of BmCpCP.
Figure 1: Comparative metabolic fate. Note that BmCpCP cannot undergo the cyclization step required for neurotoxicity due to the position of its methyl groups.
Part 4: Analytical Methodologies
Distinguishing BmCpCP from toxic isomers requires high-resolution separation, as their mass spectra are nearly identical.
4.1 Sample Preparation (Lubricants/Biological Fluids)
Reagents: Hexane (HPLC Grade), Acetonitrile, Internal Standard (Deuterated TCP or TPP).
-
Extraction:
-
Oil Matrix: Dilute 100 mg of oil in 10 mL Hexane.
-
Plasma/Serum: Acidify sample (pH 3), extract 3x with Hexane:Ether (1:1).
-
-
Cleanup: Pass extract through a silica gel SPE cartridge. Condition with hexane; elute analytes with 5% Diethyl Ether in Hexane.
-
Concentration: Evaporate under N₂ stream to dryness; reconstitute in 100 µL Isooctane containing Internal Standard.
4.2 GC-MS Protocol
This protocol utilizes a non-polar column to separate isomers based on boiling point and slight steric differences.
| Parameter | Setting |
| Instrument | GC-MS (Single Quadrupole or Triple Quad) |
| Column | DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet | Splitless, 280°C |
| Oven Program | 80°C (1 min) → 20°C/min → 200°C → 5°C/min → 300°C (Hold 5 min) |
| Transfer Line | 280°C |
| Ion Source | EI (70 eV), 230°C |
| SIM Mode | Monitor m/z 368 (Molecular Ion), 367, 165, 91 |
Validation Note: The ortho-isomers typically elute earlier than meta and para isomers due to intramolecular shielding reducing polarity. BmCpCP will elute between the pure Tri-meta and Tri-para standards.
4.3 Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for isolating and identifying specific TCP isomers.
Part 5: Synthesis & Reference Standards
For research requiring high-purity BmCpCP (e.g., as a negative control in neurotoxicity assays), custom synthesis is preferred over fractionation of industrial TCP.
Synthetic Route:
-
Reactants: Phosphorus Oxychloride (
), m-Cresol, p-Cresol. -
Stepwise Esterification:
-
React
with 2 equivalents of m-cresol at low temperature (0-5°C) to favor the phosphorochloridate intermediate. -
Add 1 equivalent of p-cresol and raise temperature (100-120°C) with a catalyst (
or Lewis acid) to complete esterification.
-
-
Purification: Fractional distillation under high vacuum (<1 mmHg) is required to separate the target BmCpCP from the statistical mixture of
, , , and isomers.
References
-
World Health Organization (WHO). (1990).[4] Tricresyl Phosphate.[4][1][2][5][6][7][8][9][10] Environmental Health Criteria 110. International Programme on Chemical Safety. Link
-
De Nola, G., et al. (2008). "Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry." Journal of Chromatography A, 1200(2), 211-218. Link
-
Winder, C., & Balouet, J. C. (2002). "The toxicity of commercial jet oils: Environmental and health effects." Environmental Research, 89(2), 146-164.[4] Link
-
U.S. National Toxicology Program (NTP). (1994). NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate in F344/N Rats and B6C3F1 Mice. Technical Report Series No. 433. Link
-
PubChem. (2024). Compound Summary: Tricresyl Phosphate (Mixed Isomers).[8] National Library of Medicine. Link
Sources
- 1. 1. General description, Danish Environmental Protection Agency [www2.mst.dk]
- 2. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 3. CN103224527A - Method for producing non-toxic tricresyl phosphate - Google Patents [patents.google.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. usbio.net [usbio.net]
- 6. Tricresyl phosphate, isomers, “free of o-isomers” [zora.uzh.ch]
- 7. Detection of tricresyl phosphates and determination of tri-o-cresyl phosphate in edible oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aromatic Phosphate Plasticizers - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
